4(3H)-Quinazolinone, 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide
描述
Chemical Identity and Structure The compound 4(3H)-Quinazolinone, 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide (CAS RN: 17395-31-2) is a halogenated quinazolinone derivative with a complex substituent at the 3-position. Its molecular formula is C₁₆H₁₇BrClN₃O₃·HBr, reflecting the monohydrobromide salt form of the parent base. The core quinazolinone scaffold is substituted at positions 6 and 7 with bromine and chlorine, respectively, while the 3-position features a 3-(3-hydroxy-2-piperidinyl)-2-oxopropyl group .
Stereochemical Considerations Evidence indicates the compound may exist in a racemic (rel-) form, as described in regulatory documents .
Relation to Halofuginone This compound is structurally related to halofuginone (CAS RN: 64544-01-0), a well-characterized antiparasitic agent. Halofuginone shares the same quinazolinone backbone and substituents but lacks the hydrobromide counterion . The monohydrobromide salt form of the compound described here likely enhances solubility and stability for pharmaceutical applications.
属性
CAS 编号 |
17518-97-7 |
|---|---|
分子式 |
C16H18Br2ClN3O3 |
分子量 |
495.6 g/mol |
IUPAC 名称 |
6-bromo-7-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C16H17BrClN3O3.BrH/c17-11-5-10-13(6-12(11)18)20-8-21(16(10)24)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H |
InChI 键 |
BGPVYCRBEGHEHO-UHFFFAOYSA-N |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Br)Cl)O.Br |
规范 SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Br)Cl)O.Br |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CP 60949-4; CP60949-4; CP-609494. |
产品来源 |
United States |
准备方法
Structural Overview and Synthetic Challenges
The target compound features a quinazolinone core substituted with bromine (C6), chlorine (C7), and a 3-(3-hydroxy-2-piperidinyl)-2-oxopropyl side chain at position 3. The monohydrobromide salt enhances solubility and stability for pharmacological applications. Critical synthetic hurdles include:
- Regioselective halogenation : Precise placement of bromine and chlorine at C6 and C7, respectively, requires careful control of electrophilic substitution conditions.
- Piperidinyl side-chain incorporation : Introducing the 3-hydroxy-2-piperidinyl moiety demands stereoselective synthetic steps to preserve chirality.
- Salt formation : Conversion to the hydrobromide salt necessitates precise stoichiometry and crystallization conditions.
Starting Materials and Precursor Synthesis
Halogenated Benzoic Acid Derivatives
The quinazolinone core is typically derived from halogenated anthranilic acids or benzoic acid precursors. Patent CN114436974A demonstrates that 2,4-dibromo-5-chlorobenzoic acid serves as a high-yielding precursor for 7-bromo-6-chloro-4(3H)-quinazolinone via a one-step cyclization with formamidine acetate (yield: 83–87%). This method avoids isomerization issues prevalent in older routes using Sandmeyer reactions.
Piperidinyl Side-Chain Preparation
The 3-hydroxy-2-piperidinyl group is synthesized separately through:
Stepwise Synthetic Routes
Quinazolinone Core Formation
Route 1: One-Step Cyclization (Patent CN114436974A)
A mixture of 2,4-dibromo-5-chlorobenzoic acid (1 equiv), formamidine acetate (0.35–0.66 equiv), cuprous chloride (0.02–0.05 equiv), potassium iodide (0.4–3.1 equiv), and potassium hydroxide (6–8 equiv) in acetonitrile undergoes reflux (76–120°C) for 12–20 hours (Table 1).
Table 1: Optimization of Core Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Catalyst 1 | CuCl, CuBr, Cu₂O | CuCl |
| Catalyst 2 | NaI, KI | KI |
| Solvent | Acetonitrile, DMF | Acetonitrile |
| Temperature (°C) | 76–120 | 100 |
| Yield (%) | 83.2–86.7 | 86.7 |
Route 2: Multi-Step Assembly (PMC3500554)
Anthranilic acid derivatives are acylated with chloroacyl chlorides (e.g., 3-chloropropionyl chloride) to form N-acyl intermediates, followed by cyclization with acetic anhydride to yield benzoxazinones. Condensation with amines (e.g., 3-hydroxy-2-piperidinylpropylamine) in DMF produces tricyclic quinazolinones.
Side-Chain Introduction
The 3-(3-hydroxy-2-piperidinyl)-2-oxopropyl group is introduced via:
- Nucleophilic substitution : Reacting 3-chloro-2-oxopropylquinazolinone with 3-hydroxy-2-piperidinylamine in DMF at 80°C.
- Mitsunobu reaction : Coupling 2-oxopropyl bromide with 3-hydroxy-2-piperidinyl derivatives using triphenylphosphine and DIAD.
Key Optimization : DMF outperforms ethanol in these reactions, improving yields by 15–20%.
Salt Formation and Purification
The free base is treated with hydrobromic acid (48% w/v) in ethanol at 0–5°C to precipitate the monohydrobromide salt. Recrystallization from acetone/water (4:1) yields >99% purity.
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
化学反应分析
CP-60949-4 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的含氧官能团。
还原: 还原反应可用于改变分子内某些原子的氧化态。
取代: 亲核取代和亲电取代反应可用于在喹唑啉环上引入或替换官能团。
水解: 该化合物可以发生水解,分解成更小的片段.
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代和水解反应的各种酸和碱。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
The compound "4(3H)-Quinazolinone, 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide" is related to several applications, primarily through its association with halofuginone, an anticoccidial drug . This compound, part of the broader 4(3H)-quinazolinone family, exhibits various biological activities, making it relevant in medicinal chemistry and veterinary medicine .
Synthesis and Properties
7-bromo-6-chloro-4(3H)-quinazolinone is a key intermediate in the synthesis of halofuginone . A method for preparing 7-bromo-6-chloro-4(3H)-quinazolinone involves reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate . The synthesis process is designed to be simple, cost-effective, and suitable for industrial mass production, with the potential for solvent recovery and reuse .
Anticoccidial Drug
Halofuginone hydrobromide, which contains the quinazolinone structure, is used as an anticoccidial drug in veterinary medicine . It is effective against coccidiosis, a parasitic disease affecting poultry and livestock . Halofuginone's anticoccidial action involves reducing the number of sporulated oocysts, which are crucial for the parasite's reproduction .
Other Potential Activities
作用机制
CP-60949-4 的作用机制涉及其与细胞内特定分子靶标的相互作用。据信该化合物通过与某些蛋白质或酶结合而发挥作用,从而调节其活性。这会导致细胞过程和途径发生变化,最终导致观察到的生物效应。 确切的分子靶标和途径仍在研究中,但它们可能包括关键的调节蛋白和信号通路 .
相似化合物的比较
Table 1: Comparative Overview of Quinazolinone Derivatives
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 3-(3-hydroxy-2-piperidinyl)-2-oxopropyl group in the title compound is distinct from simpler substituents (e.g., methyl or phenyl groups) in other derivatives. This moiety may enhance binding to biological targets such as collagen synthesis enzymes, as seen in halofuginone’s mechanism .
Salt Form and Solubility: The monohydrobromide salt improves aqueous solubility compared to the free base (halofuginone), which is critical for bioavailability in therapeutic formulations .
Pharmacological Spectrum: Derivatives with substituted phenyl groups (e.g., 4-fluorophenyl) show pronounced antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) due to enhanced membrane disruption . Amino-substituted derivatives (e.g., 2-(o-aminophenyl)) exhibit analgesic effects (65% inhibition of acetic acid-induced writhing in mice), likely via modulation of opioid receptors .
生物活性
4(3H)-Quinazolinone, specifically the compound 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-, monohydrobromide , is a member of the quinazolinone family known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The chemical structure of 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone can be summarized as follows:
- Molecular Formula : C15H17BrClN3O3
- CAS Number : 55837-20-2
- Molecular Weight : 392.67 g/mol
Anticancer Activity
Research indicates that 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl) exhibits significant anticancer properties. It acts as a high-affinity competitive inhibitor of prolyl-tRNA synthetase with an inhibition constant (Ki) of 18.3 nM . This inhibition leads to the blockade of matrix metalloproteinase 2 (MMP2), which is crucial in cancer metastasis. In vivo studies have shown that this compound inhibits lung metastasis in bladder cancer models and reduces ECM invasion .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial effects. A review highlighted that derivatives of 4(3H)-quinazolinone exhibit promising antibacterial activity against various pathogens, including drug-resistant strains . The mechanism often involves disrupting bacterial protein synthesis, making it a candidate for new antibiotic development.
Antiparasitic Effects
In veterinary medicine, the hydrobromide form of this compound has demonstrated efficacy against coccidiosis in poultry and livestock. It was observed to have a threefold increase in anticoccidial activity compared to its racemic counterparts while maintaining a lower toxicity profile . This makes it suitable for use in veterinary drugs aimed at controlling parasitic infections.
Immunomodulatory Effects
Recent studies have indicated that this quinazolinone derivative can modulate immune responses, particularly by inhibiting Th17-driven autoimmunity in mouse models of multiple sclerosis. It activates the amino acid response (AAR) pathway, suggesting potential applications in autoimmune disease management .
Table 1: Summary of Biological Activities
Experimental Data
In one study evaluating the anticoccidial activity of various quinazolinone derivatives, it was found that treatment with 6-bromo-7-chloro-3-(3-(3-hydroxy-2-piperidinyl)-2-oxopropyl) resulted in significant reductions in intestinal lesions and increased survival rates among infected subjects .
常见问题
Basic: What are the optimal synthetic conditions for preparing this quinazolinone derivative, and how does the reaction mechanism proceed?
Methodological Answer:
The compound can be synthesized via a modified P₂O₅-amine hydrochloride method. A mixture of methyl 2-acylaminobenzoate (0.05 mol), amine hydrochloride (0.2 mol), P₂O₅ (0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol) is heated at 180°C for 45 minutes. After cooling to 100°C, 2 M NaOH is added to achieve pH 8–9, followed by extraction with CH₂Cl₂ and recrystallization . The mechanism involves cyclodehydration of the intermediate acylamino ester, facilitated by P₂O₅ as a dehydrating agent. Key variables include temperature control (180°C for cyclization vs. 250°C for alternative products) and stoichiometric ratios of reagents to avoid byproducts like 4-quinazolinamines .
Basic: How is the stereochemistry of the 3-hydroxy-2-piperidinyl moiety confirmed, and what analytical techniques are recommended?
Methodological Answer:
Stereochemical confirmation requires chiral HPLC coupled with circular dichroism (CD) spectroscopy. For example, rel-7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone (a stereoisomer of the target compound) is resolved using a Chiralpak® AD-H column with a hexane/isopropanol mobile phase . X-ray crystallography is definitive but requires high-purity crystals. Comparative NMR analysis (e.g., coupling constants in H NMR) between synthetic and reference standards can corroborate stereochemistry .
Basic: What biological activities are associated with this quinazolinone derivative, and how are they assessed preclinically?
Methodological Answer:
Quinazolinones exhibit analgesic, anti-inflammatory, and antiparasitic activities. For preclinical evaluation:
- In vitro assays : Antiproliferative activity via MTT assay (IC₅₀ determination against cell lines like HeLa) .
- In vivo models : Analgesic efficacy assessed using the acetic acid-induced writhing test in mice (dose range: 10–50 mg/kg) .
- Mechanistic studies : Target engagement via enzyme inhibition assays (e.g., collagen α1(I) for antifibrotic activity) .
Advanced: How can computational reaction design accelerate the optimization of this compound’s synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches (via tools like GRRM) identify energetically favorable pathways. For example, ICReDD’s workflow integrates computed activation energies with experimental screening to prioritize conditions (e.g., solvent polarity, catalyst selection). Machine learning models trained on reaction databases predict optimal reagent combinations, reducing trial-and-error iterations . Validation involves comparing predicted vs. experimental yields (e.g., >80% agreement for P₂O₅-mediated cyclizations) .
Advanced: How to resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Standardization : Use reference standards (e.g., LGC Standards’ Imp. B/C) to verify compound purity (>98% by HPLC) .
- Assay replication : Conduct dose-response curves in triplicate across independent labs.
- Meta-analysis : Apply statistical models (ANOVA or Bayesian inference) to aggregate data from multiple studies, adjusting for variables like cell passage number or solvent (DMSO vs. saline) .
Advanced: What experimental design principles optimize reaction scalability while maintaining yield?
Methodological Answer:
Use a factorial design (e.g., Box-Behnken) to test variables:
- Factors : Temperature (160–200°C), P₂O₅ concentration (0.1–0.25 mol), reaction time (30–60 min).
- Response surface modeling : Identifies optimal conditions (e.g., 180°C, 0.21 mol P₂O₅, 45 min) for >75% yield .
- Scale-up considerations : Maintain mixing efficiency (Reynolds number >10⁴) and heat transfer (jacketed reactors) to prevent hotspots during exothermic steps .
Advanced: How to validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration curve (1–100 µg/mL) with R² >0.99.
- Accuracy/Precision : Spike recovery (85–115%) and %RSD <5% via LC-MS/MS (MRM transitions: m/z 450→332 for quantification) .
- Matrix effects : Assess using post-column infusion to correct for ion suppression .
Basic: What are the key toxicity concerns, and how are they evaluated during early-stage development?
Methodological Answer:
- In vitro toxicity : Ames test (bacterial reverse mutation) and hepatocyte viability (LDH leakage assay).
- In vivo acute toxicity : OECD 423 guidelines (dose escalation in rats, monitoring ALT/AST levels) .
- Metabolite profiling : UPLC-QTOF identifies reactive metabolites (e.g., glutathione adducts) linked to hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
